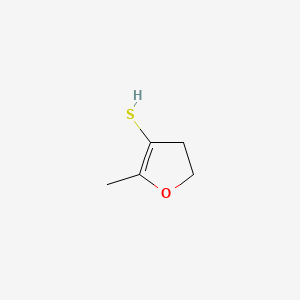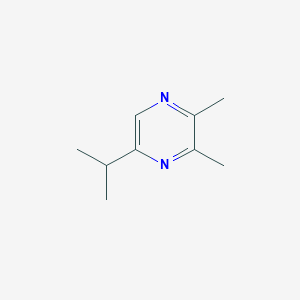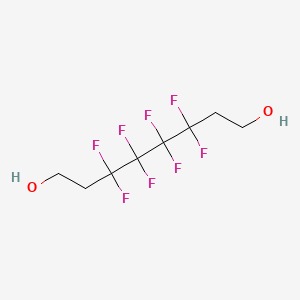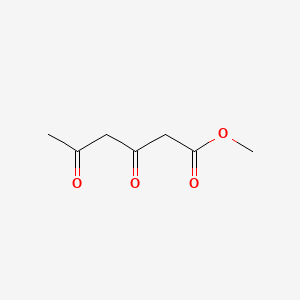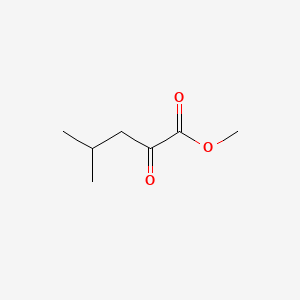
Methyl 4-methyl-2-oxopentanoate
Descripción general
Descripción
“Methyl 4-methyl-2-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name “methyl 4-methyl-2-oxopentanoate” and has a molecular weight of 144.17 g/mol . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-oxopentanoate” consists of a pentanoic acid backbone with a keto group at C-2 and a methyl group at C-4 . The InChI code for this compound is 1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-oxopentanoate” is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Metabolism in Pancreatic Islets
Methyl 4-methyl-2-oxopentanoate is absorbed by isolated pancreatic islets in a concentration- and pH-dependent manner, affecting intracellular amino acid levels and intracellular pH. It stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity, without significantly impacting the metabolism of endogenous nutrients. This compound is incorporated into CO2, water, acetoacetate, L-leucine, islet protein, and lipid, suggesting its involvement in various metabolic pathways within pancreatic islets (Hutton, Sener, & Malaisse, 1979).
Method for Determination in Plasma
A spectrophotometric method using NAD+-dependent D-2-hydroxyisocaproate dehydrogenase from Lactobacillus casei ssp. pseudoplantarum has been developed for estimating 4-methyl-2-oxopentanoate in plasma samples. This method provides a convenient alternative to high performance liquid chromatographic analysis for measuring 4-methyl-2-oxopentanoate content in plasma, particularly for patients with maple syrup urine disease (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Oxidation by Skeletal-Muscle Mitochondria
The oxidation of 4-methyl-2-oxopentanoate by rat skeletal muscle mitochondria shows biphasic kinetics, indicating complex interactions with the mitochondrial metabolic processes. This oxidation process is influenced by various factors, including the presence of other substrates and inhibitors, revealing insights into mitochondrial functions and the regulation of energy metabolism (van Hinsbergh, Veerkamp, & Glatz, 1979).
Insulin Secretion Mechanism
4-Methyl-2-oxopentanoate-induced insulin release in pancreatic islets is associated with a simultaneous increase in islet respiration, ketone-body production, and substrate utilization. This suggests a role for 4-methyl-2-oxopentanoate in stimulating insulin secretion, potentially mediated by changes in the redox state of NADP and Ca transport (Hutton, Sener, & Malaisse, 1979).
Branched Chain Oxoacid Oxidation in Liver
Research on rat liver mitochondria has demonstrated that 4-methyl-2-oxopentanoate oxidation is independent of exogenous coenzyme A and NAD+. Carnitine was found to stimulate this oxidation, providing insights into the regulation of branched chain oxoacid dehydrogenase in liver mitochondria (May, Aftring, & Buse, 1980).
Safety And Hazards
The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .
Propiedades
IUPAC Name |
methyl 4-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDEVQENPHSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338058 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-oxopentanoate | |
CAS RN |
3682-43-7 | |
| Record name | Methyl 4-methyl-2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


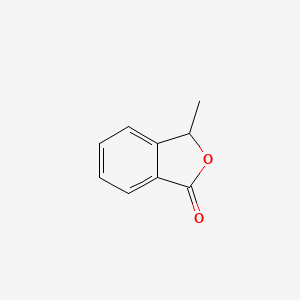

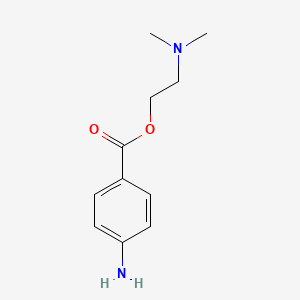
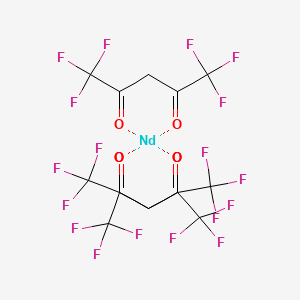
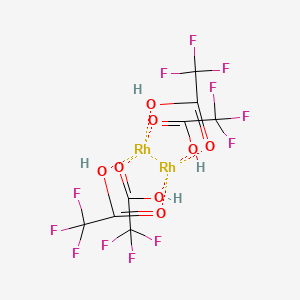

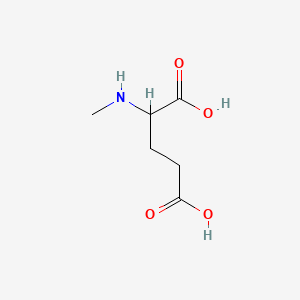
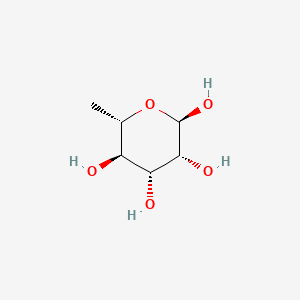
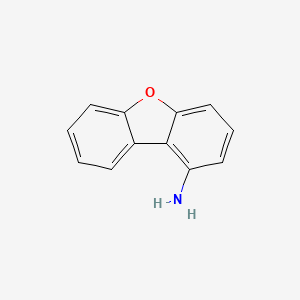
![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
